Z-Gly-Pro-AMC

説明

Overview of Z-Gly-Pro-AMC as a Fluorogenic Substrate in Biochemical Investigations

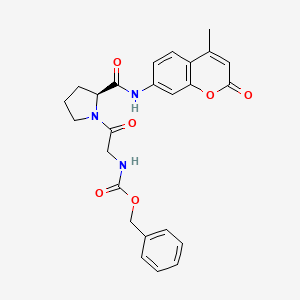

This compound, chemically known as N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide, is a synthetic peptide substrate designed for the sensitive detection of peptidase activity. ontosight.ai Its structure consists of a dipeptide, Glycyl-Proline, which is recognized and cleaved by specific proteases. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a fluorescent leaving group, 7-amido-4-methylcoumarin (AMC). ontosight.aiglpbio.com

The utility of this compound lies in its fluorogenic nature. In its intact form, the molecule exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety, the highly fluorescent 7-amido-4-methylcoumarin is released. glpbio.comaatbio.commedchemexpress.com This release results in a quantifiable increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction. chemimpex.com The fluorescence of the liberated AMC is typically measured with an excitation wavelength (λex) around 380 nm and an emission wavelength (λem) around 460-465 nm. glpbio.commedchemexpress.com This high sensitivity allows for the detection of very low levels of enzyme activity, making it an invaluable tool in various biochemical assays. chemimpex.comnih.gov

Historical Context of Fluorogenic Substrate Development for Post-Proline Cleaving Peptidases

The development of fluorogenic substrates marked a significant advancement in the study of proteases, moving from less sensitive colorimetric assays to more dynamic and quantitative fluorometric methods. The quest for suitable substrates for post-proline cleaving peptidases, a unique class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues, led to the synthesis of various peptide derivatives.

Early research focused on creating substrates that were both specific and sensitive. The introduction of coumarin-based fluorophores, such as 7-amino-4-methylcoumarin (B1665955) (AMC), proved to be a major breakthrough. nih.gov These fluorophores are essentially non-fluorescent when part of a larger molecule but become highly fluorescent upon their release.

A 1979 study by Yoshimoto et al. detailed the synthesis of a new fluorogenic substrate for post-proline cleaving enzyme and its use in determining the enzyme's distribution in rat tissues and human body fluids. caymanchem.com This and other similar research efforts paved the way for the development and widespread adoption of substrates like this compound. Further studies in the late 1990s explored the secondary specificity of prolyl oligopeptidase using a series of fluorogenic substrates with different amino acids at the P2 position, further refining the understanding of these enzymes' substrate preferences. nih.gov The development of these tools has been crucial for elucidating the roles of post-proline cleaving peptidases in various physiological and pathological processes.

Contemporary Significance of this compound in Protease Activity Profiling

In the current landscape of biochemical and medical research, this compound remains a vital tool for studying the activity of several important proteases. It is widely used as a substrate for prolyl endopeptidase (PREP), also known as post-proline cleaving enzyme. aatbio.combiomol.comfishersci.com Additionally, it serves as a substrate for Fibroblast Activation Protein (FAP), a serine protease implicated in cancer progression and tissue remodeling. glpbio.comnih.gov this compound is also utilized in assays for dipeptidyl peptidase IV (DPP-IV), another enzyme with proline specificity. ontosight.aibiosynth.com

The high specificity and sensitivity of this compound make it an excellent choice for a variety of applications: chemimpex.com

Protease Activity Assays: It allows for the precise measurement of enzyme activity in biological samples such as plasma and cell lysates. glpbio.comchemimpex.com

Drug Discovery: The substrate is instrumental in high-throughput screening for potential inhibitors of enzymes like FAP and PREP, which are targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. ontosight.aichemimpex.comnih.gov

Biochemical Research: this compound aids in fundamental studies of protein synthesis and degradation, contributing to a deeper understanding of cellular processes and disease mechanisms. chemimpex.com

The ability to kinetically monitor enzyme activity provides valuable insights into enzyme mechanisms and inhibition. glpbio.com For instance, researchers have developed combined kinetic fluorometric assays using this compound to simultaneously measure the activity of FAP and PREP in plasma samples. glpbio.com

Detailed Research Findings

The application of this compound has yielded significant findings in the characterization and inhibition of post-proline cleaving peptidases. For example, a study focused on identifying selective and potent inhibitors of FAP and PREP utilized this compound in their fluorescence-based assays. nih.gov This research led to the development of boronic acid-based inhibitors with high selectivity, which are valuable tools for dissecting the distinct biological functions of these closely related enzymes. nih.gov

Furthermore, the substrate has been employed to investigate the presence and activity of these enzymes in various biological contexts. For instance, it has been used to measure FAP and PREP activity in plasma, providing a basis for diagnostic and monitoring applications. ontosight.aiglpbio.com The development and validation of a combined kinetic fluorometric activity assay for FAP and prolyl oligopeptidase in plasma highlights the robustness and reliability of this compound in complex biological samples. glpbio.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXKKRKNGWXEG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218662 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68542-93-8 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis and Substrate Specificity of Z Gly Pro Amc

Cleavage by Prolyl Oligopeptidase (POP/PREP)

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing peptides. nih.gov It preferentially cleaves peptide bonds on the carboxyl side of proline residues within small peptides. nih.gov

Molecular Mechanism of Z-Gly-Pro-AMC Hydrolysis by POP

The hydrolysis of this compound by POP follows a mechanism characteristic of serine proteases. The enzyme's active site contains a catalytic triad (B1167595) of serine, histidine, and aspartate residues. The process begins with the binding of the this compound substrate to the active site. The hydroxyl group of the active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the proline residue in the substrate. This forms a tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole. The histidine residue in the catalytic triad acts as a general base, accepting a proton from the serine hydroxyl group, and then as a general acid, donating a proton to the nitrogen of the scissile amide bond. This leads to the cleavage of the Pro-AMC bond and the release of the fluorescent 7-amido-4-methylcoumarin (AMC) group. The remaining part of the substrate, Z-Gly-Pro, is then released from the enzyme, regenerating the active site for another catalytic cycle.

Kinetic Characterization of POP-Mediated this compound Cleavage

The hydrolysis of this compound by POP has been shown to follow standard Henri-Michaelis-Menten kinetics. nih.gov This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

A study on pig brain prolyl oligopeptidase found that the hydrolysis of this compound obeyed Michaelis-Menten kinetics with a Km of 30 ± 3 µM. nih.gov Another study determined the Km value for this compound with porcine POP to be 20 µM. nih.gov

The rate of POP-mediated this compound hydrolysis is dependent on the substrate concentration. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the reaction rate begins to level off as the enzyme's active sites become saturated with the substrate. At very high substrate concentrations, the reaction rate approaches Vmax and becomes independent of further increases in substrate concentration. This relationship can be visualized as a hyperbolic curve when plotting reaction velocity against substrate concentration. researchgate.netresearchgate.net

In contrast to this compound, a similar substrate, Suc-Gly-Pro-AMC, exhibited substrate inhibition kinetics, indicating that at very high concentrations, it can bind to the enzyme in a non-productive manner and inhibit its activity. nih.gov This highlights the specific nature of the interaction between POP and this compound, which follows a more straightforward kinetic model.

Elucidation of Michaelis-Menten Kinetics

Functional Implications of POP Activity in Biological Systems

The use of this compound as a substrate has been instrumental in elucidating the functional roles of POP in various biological systems. For instance, POP activity has been measured in different developmental stages of the blood fluke Schistosoma mansoni using a kinetic assay with this compound. nih.govplos.org This research indicated prominent POP activity in eggs, schistosomula (NTS), and adult worms, suggesting a role for this enzyme throughout the parasite's life cycle. nih.govplos.org

Furthermore, inhibitors of POP have shown potential as cognitive enhancers, and the kinetic analysis of these inhibitors often utilizes this compound as the substrate. nih.gov By measuring the inhibition of this compound hydrolysis, researchers can determine the potency and mechanism of action of potential therapeutic compounds targeting POP. nih.gov

Cleavage by Fibroblast Activation Protein Alpha (FAPα/APCE)

Fibroblast activation protein alpha (FAPα), also known as antiplasmin-cleaving enzyme (APCE), is a type II transmembrane serine protease. uantwerpen.beresearchgate.net It is expressed on the surface of activated fibroblasts in various pathological conditions, including cancer and wound healing. uantwerpen.be FAPα exhibits both dipeptidyl peptidase and endopeptidase activity. researchgate.net

This compound is also a substrate for FAPα. glpbio.com The enzyme cleaves the bond between the proline and the AMC moiety, releasing the fluorescent group. glpbio.com This shared substrate specificity with POP necessitates the use of specific inhibitors to differentiate between the activities of the two enzymes in biological samples like plasma. uantwerpen.be A developed kinetic assay utilizes this compound in the presence of specific FAP and PREP inhibitors to accurately measure the activity of each enzyme. uantwerpen.be Studies have shown that a significant portion of the this compound converting activity in plasma can be attributed to FAPα. uantwerpen.be

Kinetic studies have been performed to characterize the interaction between FAPα and this compound. One study reported that recombinant FAP (rFAP) demonstrated a higher kcat/Km value towards a peptide modeled on a physiological substrate cleavage site than for this compound. researchgate.net Another study found that FAP cleaved various N-substituted-Gly-Pro-AMC substrates, with the catalytic efficiency for this compound being about 3-fold lower than that for Gly-Pro-AMC. google.com

Table of Kinetic Parameters for this compound Hydrolysis

| Enzyme | Source | Km (µM) | Reference |

|---|---|---|---|

| Prolyl Oligopeptidase (POP) | Pig Brain | 30 ± 3 | nih.gov, |

| Prolyl Oligopeptidase (POP) | Porcine | 20 | nih.gov |

Table of Compound Names

| Compound Name | |

|---|---|

| This compound | N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin |

| 7-amido-4-methylcoumarin | AMC |

| Suc-Gly-Pro-AMC | Succinyl-glycyl-prolyl-7-amino-4-methylcoumarin |

| Prolyl Oligopeptidase | POP, Prolyl Endopeptidase, PREP |

Specificity of FAPα Towards this compound

Fibroblast Activation Protein alpha (FAPα), a type II transmembrane serine protease, demonstrates a notable ability to hydrolyze this compound. glpbio.comresearchgate.net This is attributed to its endopeptidase activity, which specifically targets the Gly-Pro motif. researchgate.netuantwerpen.be The presence of the N-terminal benzyloxycarbonyl (Z) group makes the substrate resistant to cleavage by exopeptidases like Dipeptidyl Peptidase IV (DPPIV), which require a free N-terminus. glpbio.comresearchgate.netuantwerpen.be This inherent specificity allows this compound to be a selective substrate for FAPα's endopeptidase function. glpbio.com

Kinetic Parameters Governing FAPα-Mediated this compound Hydrolysis

The efficiency of FAPα in cleaving this compound can be quantified by its kinetic parameters. Studies have determined the specific activity of recombinant human FAPα using this substrate. For instance, one analysis reported a specific activity of greater than 1800 pmol/min/µg. rndsystems.com Another study focusing on the structural and kinetic analysis of human FAPα reported a kcat/Km value, which represents the catalytic efficiency, for the cleavage of this compound. researchgate.net However, a mutation in FAPα (A657D) was shown to reduce the catalytic efficiency for this compound hydrolysis by approximately 350-fold, highlighting the importance of specific amino acid residues in substrate recognition and catalysis. researchgate.net

Table 1: Kinetic Parameters of FAPα-Mediated this compound Hydrolysis

| Enzyme | Parameter | Value | Reference |

| Recombinant Human FAPα | Specific Activity | >1800 pmol/min/µg | rndsystems.com |

| Human FAPα | kcat/Km | - | researchgate.net |

| Human FAPα (A657D mutant) | kcat/Km Reduction | ~350-fold | researchgate.net |

Distinguishing Proteolytic Activities Between FAPα and POP Using this compound

While this compound is a substrate for FAPα, it is also cleaved by another prolyl endopeptidase, Prolyl Oligopeptidase (POP). uantwerpen.benih.gov This shared substrate specificity can complicate the individual assessment of each enzyme's activity in a mixed sample. uantwerpen.benih.gov To overcome this, researchers have developed assays that utilize specific inhibitors for each enzyme. uantwerpen.beuantwerpen.be By pre-incubating a sample with a selective POP inhibitor, any subsequent cleavage of this compound can be attributed to FAPα activity. Conversely, using a specific FAPα inhibitor allows for the measurement of POP activity. uantwerpen.be This combined approach of using a non-selective substrate with highly selective inhibitors enables the accurate differentiation and quantification of FAPα and POP activities in biological samples like plasma. uantwerpen.beuantwerpen.be

Biological and Pathological Roles of FAPα

FAPα is minimally expressed in most healthy adult tissues. wikipedia.orgimrpress.com However, its expression is significantly upregulated in various pathological conditions, making it a subject of intense research.

Cancer: FAPα is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human carcinomas, including breast, colorectal, and pancreatic cancers. wikipedia.orgnih.gov Its expression is linked to tumor growth, invasion, metastasis, and immunosuppression. nih.govresearchgate.nettandfonline.com FAPα contributes to the remodeling of the extracellular matrix (ECM) by degrading components like type I collagen and fibronectin, which facilitates cancer cell invasion. tandfonline.com

Fibrosis: Elevated FAPα levels are observed in fibrotic diseases, such as liver cirrhosis. imrpress.comresearchgate.net It plays a role in tissue remodeling and the progression of fibrosis. imrpress.com

Inflammation and Wound Healing: FAPα is expressed in the granulation tissue of healing wounds and is associated with chronic inflammatory conditions like arthritis. wikipedia.orgimrpress.comnih.gov It is believed to be involved in the control of fibroblast growth and epithelial-mesenchymal interactions during tissue repair. wikipedia.org

Other Roles: FAPα is also implicated in energy metabolism through the cleavage of fibroblast growth factor 21 (FGF-21) and in the regulation of fibrinolysis. wikipedia.org

Comparative Analysis of this compound Substrate Preferences

The utility of this compound extends to the broader family of prolyl peptidases, where its cleavage patterns help to delineate their specific functions.

Differentiation of this compound Cleavage by Related Prolyl Peptidases

The S9 family of proline-specific proteases includes several enzymes with overlapping but distinct substrate specificities. nih.gov this compound's N-terminal block prevents its hydrolysis by dipeptidyl peptidases like DPPIV, DPP8, and DPP9, which require a free N-terminus for their exopeptidase activity. uantwerpen.benih.gov This makes this compound a useful tool to specifically measure endopeptidase activity. While both FAPα and POP can cleave this compound, other related enzymes show minimal to no activity towards this substrate. uantwerpen.benih.gov This differential cleavage is fundamental to designing assays that can isolate the activity of specific prolyl endopeptidases. uantwerpen.be

Rational Design and Development of Selective this compound Based Probes

The understanding of how enzymes like FAPα and POP interact with this compound has fueled the development of more selective molecular probes. The core structure of this compound serves as a scaffold for designing novel substrates and inhibitors. For instance, modifications to the P1 and P2 positions of the peptide sequence have been explored to enhance selectivity for FAPα over POP. nih.gov Research has shown that while FAPα has a strict requirement for glycine (B1666218) at the P2 position for its endopeptidase activity, POP can tolerate other amino acids. nih.gov This knowledge has been instrumental in the rational design of highly selective FAPα inhibitors and diagnostic agents. The development of such selective probes is crucial for accurately studying the distinct biological roles of these closely related enzymes and for developing targeted therapeutics. nih.govcuni.cz

Methodological Applications of Z Gly Pro Amc in Biochemical Assays

Development and Optimization of Fluorometric Assays

Fluorometric assays utilizing Z-Gly-Pro-AMC are widely employed for their high sensitivity and suitability for high-throughput screening. aatbio.com These assays are instrumental in studying enzymes with post-proline cleaving activity, such as prolyl endopeptidase and dipeptidyl peptidase IV (DPP-IV). ontosight.ainih.gov

The core principle of these assays is the enzymatic cleavage of the amide bond linking the peptide to the AMC fluorophore. merckmillipore.com In its bound state within the this compound molecule, the AMC group exhibits minimal fluorescence. iris-biotech.de However, upon hydrolysis by a target protease, the free AMC is released, resulting in a significant increase in fluorescence intensity. iris-biotech.demerckmillipore.com This change in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the enzymatic activity.

The fluorescence of the released AMC is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. medchemexpress.com This distinct spectral shift and the substantial increase in fluorescence quantum yield upon cleavage—by a factor of about 700—provide a robust and sensitive signal for detection. iris-biotech.de This high signal-to-noise ratio minimizes interference from the uncleaved substrate, enhancing the accuracy of the assay. iris-biotech.de

To ensure reliable and reproducible results, the conditions of the fluorometric assay must be carefully standardized. This involves the optimization of several key parameters.

The choice of buffer system and pH is critical for optimal enzyme activity and stability. avantorsciences.com Different enzymes have specific pH optima. For instance, assays for Fibroblast Activation Protein (FAP) have been conducted in Tris-HCl buffer at pH 8, while prolyl oligopeptidase (POP) assays have utilized sodium/potassium phosphate (B84403) buffer at pH 7.0. glpbio.comnih.gov The buffer composition can also influence enzyme kinetics; therefore, it is essential to select a buffer that maintains a stable pH throughout the assay and is compatible with all assay components. avantorsciences.com

Below is a table summarizing various buffer systems used in this compound assays:

| Enzyme Target | Buffer System | pH | Additional Components |

| Fibroblast Activation Protein (FAP) | 100 mM Tris-HCl | 8 | 300 mM NaF, 1 mM EDTA, 50 mM salicylic (B10762653) acid glpbio.com |

| Prolyl Oligopeptidase (PREP) | 100 mM potassium phosphate | 7.7 | 1 mM EDTA glpbio.com |

| FAP and PREP (Combined Assay) | 100 mM Tris-HCl | 8 | 1 mM EDTA glpbio.com |

| Prolyl Oligopeptidase (POP) | 0.1 M sodium/potassium phosphate | 7.0 | 0.1 mM DTT nih.gov |

| Antiplasmin-cleaving enzyme (APCE) | 25 mM sodium phosphate | 7.5 | 1.0 mM EDTA, 4% methanol (B129727) nih.gov |

| Fibroblast Activation Protein (FAP) | 50 mM Tris, 1 M NaCl | 7.5 | 1 mg/mL BSA |

Temperature significantly affects enzyme activity. Most assays using this compound are performed at 37°C to mimic physiological conditions. medchemexpress.comglpbio.com However, the optimal temperature can vary depending on the specific enzyme being studied. For example, some studies have conducted assays at 23°C or 30°C. nih.govsigmaaldrich.com

Incubation time is another critical factor. Kinetic assays involve measuring the fluorescence increase over a specific period, often ranging from 5 to 60 minutes. acs.org The chosen duration should be within the linear range of the reaction, where the rate of product formation is constant. For endpoint assays, a fixed incubation time is selected, after which the reaction is stopped, and the final fluorescence is measured. glpbio.com

Here are examples of temperature and incubation durations from various studies:

| Enzyme/Assay Type | Temperature (°C) | Incubation Duration |

| Combined FAP and PREP Kinetic Assay | 37 | 30 minutes glpbio.com |

| FAP Activity Measurement | 37 | 120 minutes (endpoint) glpbio.com |

| General Fluorometric Enzyme Assay | 30 | 30 minutes (pre-incubation) sigmaaldrich.com |

| FAP Inhibition Assay | 37 | 30 minutes (pre-incubation), 60 minutes (reaction) acs.org |

| Prolyl Oligopeptidase (POP) Inhibition Assay | 23 | Monitored for 100 minutes nih.gov |

The concentrations of both the enzyme and the substrate, this compound, are crucial for accurate kinetic measurements. The substrate concentration is often chosen to be around the Michaelis-Menten constant (K_m) value for the enzyme, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). However, concentrations can range from well below to well above the K_m depending on the specific experimental goals. nih.gov

For instance, in one study, a final this compound concentration of 266 µM was used for a combined FAP and PREP assay. medchemexpress.commedchemexpress.com In another, a 100 µM substrate concentration was used for a FAP activity assay. Enzyme concentrations are typically kept low to ensure that the substrate is not rapidly depleted, allowing for the measurement of initial reaction velocities. sigmaaldrich.com

The following table provides examples of enzyme and substrate concentrations used in this compound assays:

| Enzyme | Enzyme Concentration | Substrate (this compound) Concentration |

| FAP and PREP in plasma | 5 µL plasma sample | 266 µM medchemexpress.comglpbio.commedchemexpress.com |

| Recombinant Human FAP | 0.2 µg/mL | 100 µM |

| Antiplasmin-cleaving enzyme (APCE) | 0.5–2 µg | 10–500 µM nih.gov |

| Recombinant Mouse FAP | 0.01 µ g/100 µL | 100 µM acs.org |

| Prolyl Oligopeptidase (POP) | 0.57 nM | Not specified for this particular experiment nih.gov |

The advancement of instrumentation has significantly enhanced the capabilities of kinetic assays using this compound. Modern fluorescent plate readers are essential for high-throughput screening and detailed kinetic analysis. glpbio.comacs.org These instruments can precisely control temperature and perform rapid, repeated measurements of fluorescence intensity in multi-well plates. acs.org

Features of advanced microplate readers include:

High-sensitivity fluorescence detection: Capable of detecting low concentrations of free AMC.

Kinetic reading mode: Allows for continuous monitoring of the reaction progress over time.

Temperature control: Ensures stable and optimal reaction conditions. acs.org

Automated injectors: Enable the precise addition of substrates or inhibitors to initiate the reaction at a specific time.

Multi-mode capabilities: Some instruments can also measure absorbance and luminescence, providing flexibility for various assay formats. acs.org

Software associated with these readers facilitates data acquisition and analysis, including the calculation of reaction rates (V_max) and inhibition constants (IC_50). acs.org

Establishment of Standardized Assay Conditions

Determination of Optimal Temperature and Incubation Durations

Quantitative Assessment of Peptidase Activity

The fluorogenic substrate this compound is extensively used for the quantitative assessment of peptidase activity, particularly for enzymes that cleave after proline residues, such as prolyl oligopeptidase (POP) and fibroblast activation protein (FAP). ontosight.aichemimpex.com The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the tripeptide (Z-Gly-Pro) and the fluorescent group, 7-amido-4-methylcoumarin (AMC). ontosight.aimedchemexpress.com In its bound state, the AMC fluorophore is non-fluorescent, but upon cleavage by a peptidase, the free AMC is released, which produces a strong fluorescent signal. ontosight.aichemimpex.com This signal can be detected fluorometrically, typically at an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm. medchemexpress.comsigmaaldrich.com The rate of increase in fluorescence is directly proportional to the enzymatic activity. plos.org

Measurement of Initial Reaction Velocities

The measurement of initial reaction velocities is a fundamental aspect of enzyme kinetics, providing a reliable measure of enzyme activity under specific conditions. uantwerpen.be When using this compound, this involves continuously monitoring the release of fluorescent AMC over a short period at the beginning of the reaction. glpbio.comnih.gov This initial rate, where the product formation is linear with time, is crucial for accurate kinetic analysis. nih.gov

Assays are typically performed in microtiter plates, such as 96-well plates, allowing for multiple reactions to be monitored simultaneously. uantwerpen.beglpbio.com A typical experimental setup involves pre-incubating the enzyme source (e.g., purified enzyme, cell lysate, or plasma sample) in an appropriate assay buffer at a constant temperature, often 37°C. uantwerpen.benih.gov The reaction is initiated by adding a pre-heated solution of this compound. medchemexpress.comglpbio.com The increase in fluorescence is then measured kinetically over a defined period, for instance, every minute for 10 to 30 minutes, using a fluorescent plate reader. glpbio.comnih.gov The initial velocity (v₀) is determined from the linear portion of the progress curve (fluorescence vs. time). nih.govresearchgate.net

For example, in one protocol, 5 µL of a plasma sample is pre-incubated for 15 minutes at 37°C before the addition of 35 µL of pre-heated this compound to a final concentration of 266 µM. glpbio.com Fluorescence is then measured kinetically for 30 minutes. glpbio.com In another study, the hydrolysis of this compound was monitored every minute for 10–15 minutes to ensure the linearity of product formation. nih.gov

Construction of AMC Standard Curves for Product Quantification

To convert the measured relative fluorescence units (RFU) into the absolute amount of product formed (moles or concentration of AMC), a standard curve is constructed using known concentrations of free AMC. glpbio.comnih.gov This calibration is essential for calculating specific enzyme activity and kinetic parameters. rndsystems.com

The procedure involves preparing a series of dilutions of a stock solution of AMC in the same assay buffer used for the enzymatic reaction. sigmaaldrich.comsigmaaldrich.com These standard solutions, with concentrations typically ranging from the nanomolar to low micromolar range (e.g., 0.04 µM to 12.5 µM), are added to the wells of the microplate. sigmaaldrich.comsigmaaldrich.com The fluorescence of each standard is measured under the same conditions as the enzyme assay (excitation ~380 nm, emission ~460 nm). sigmaaldrich.comsigmaaldrich.com

A graph of fluorescence intensity versus the corresponding AMC concentration is then plotted. sigmaaldrich.com This plot should yield a linear relationship, and the slope of this line represents the fluorescence units per mole or per micromole of AMC (FLU/nmole). sigmaaldrich.comnih.gov This conversion factor is then used to calculate the amount of AMC released in the enzymatic reactions from their measured fluorescence values. sigmaaldrich.comrndsystems.com It is crucial to prepare the standard curve in the same assay conditions as the experiment, as buffer components can sometimes affect fluorescence. uantwerpen.beglpbio.com

Table 1: Example Data for an AMC Standard Curve

| AMC Concentration (µM) | Average Fluorescence Units (RFU) |

|---|---|

| 0 | 50 |

| 0.5 | 550 |

| 1.0 | 1040 |

| 2.5 | 2560 |

| 5.0 | 5100 |

| 7.5 | 7600 |

| 10.0 | 10050 |

This table contains representative data illustrating the linear relationship between AMC concentration and fluorescence, which is used to quantify enzyme activity.

Determination of Catalytic Efficiencies (kcat/Km values)

The catalytic efficiency of an enzyme, represented by the kcat/Km ratio, is a measure of its ability to process a substrate. researchgate.net To determine this value for a peptidase using this compound, initial reaction velocities are measured at various concentrations of the substrate. uni-halle.dedcu.ie The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Michaelis constant (Km) and the maximum velocity (Vmax). uni-halle.dedcu.ie

The Km value, the substrate concentration at which the reaction rate is half of Vmax, reflects the affinity of the enzyme for the substrate. uni-halle.de The Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. dcu.ie The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, is calculated from Vmax using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration. dcu.ie

The ratio of kcat to Km is the second-order rate constant that describes the efficiency of the enzyme at low substrate concentrations. researchgate.net For instance, the catalytic efficiency (kcat/Km) of human prolyl oligopeptidase for this compound has been reported, with specific values varying depending on the experimental conditions and enzyme variant. uni-halle.de In one study, a recombinant human prolyl oligopeptidase variant exhibited a Km of 380 µM, a kcat of 43.96 s⁻¹, and a resulting kcat/Km of 115.60 mM⁻¹s⁻¹ for this compound. uni-halle.de

Table 2: Example Kinetic Parameters for Prolyl Oligopeptidase Variants with this compound

| Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|

| Wild Type | 350 (± 50) | 50.1 (± 6.5) | 143.14 (± 0.04) |

| F173A Mutant | 380 (± 74) | 43.96 (± 7.14) | 115.60 (± 0.03) |

Data adapted from a study on human prolyl oligopeptidase, illustrating the determination of key kinetic constants. uni-halle.de

Adaptation of this compound Assays for High-Throughput Screening

The simplicity and sensitivity of the this compound fluorogenic assay make it highly suitable for adaptation to high-throughput screening (HTS) formats. aatbio.comub.edu HTS allows for the rapid testing of large libraries of compounds to identify potential enzyme inhibitors or activators. nih.gov The assay using this compound is advantageous for HTS because it is a simple, "mix-and-read" homogeneous assay that does not require separation steps. aatbio.com

Adaptation to HTS typically involves miniaturizing the assay volume, often into 96-well or 384-well microplate formats, to conserve reagents and allow for automation. aatbio.comnih.gov The procedure generally involves dispensing the enzyme, potential inhibitor compounds from a library, and the this compound substrate into the microplate wells using robotic liquid handling systems. After a set incubation period, the fluorescence is read by a plate reader. nih.gov

The assay's performance in an HTS context is often evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the positive control (no inhibition) and negative control (full inhibition) signals. aatbio.com An assay with a high Z'-factor is considered robust and reliable for screening. Assays using substrates like Gly-Pro-AMC, a close analog of this compound, have been shown to achieve appropriate Z' values for HTS. aatbio.com For example, HTS has been successfully used to screen for inhibitors of prolyl oligopeptidase by measuring the remaining enzyme activity in the presence of various test compounds using this compound as the substrate. ub.edu

Applications of Z Gly Pro Amc in Protease Inhibition Studies

Evaluation of Peptidase Inhibitors

Z-Gly-Pro-AMC is instrumental in assessing the inhibitory potential of various compounds against peptidases that recognize and cleave the Gly-Pro sequence. This substrate is widely used in high-throughput screening assays to identify and characterize new inhibitors. ub.eduacs.org

Assessment of Inhibitory Potency Against POP Activity

Prolyl oligopeptidase (POP) is a serine protease that readily cleaves this compound. ub.eduacs.org Assays utilizing this substrate are routinely employed to determine the inhibitory potency of compounds targeting POP. ub.eduacs.org In a typical assay, the POP enzyme is incubated with varying concentrations of a potential inhibitor before the addition of this compound. ub.eduacs.org The rate of fluorescence increase, corresponding to the release of 7-amino-4-methylcoumarin (B1665955) (AMC), is measured to determine the residual enzyme activity. ub.eduacs.org A reduction in the rate of fluorescence generation compared to a control without the inhibitor indicates successful inhibition. ub.eduacs.org This method has been used to evaluate a range of POP inhibitors, from synthetic peptidomimetics to natural products like cyclotides. ub.eduacs.org For example, the inhibitory potency of cyclotide extracts from plants like Psychotria solitudinum and Viola tricolor against human POP has been quantified using this substrate. ub.eduacs.org

Assessment of Inhibitory Potency Against FAPα Activity

Fibroblast activation protein-α (FAPα), another serine protease, also demonstrates activity towards this compound. acs.orgglpbio.comrndsystems.com This substrate is therefore crucial for evaluating the inhibitory effects of compounds targeting FAPα. acs.orgglpbio.com The assay principle is similar to that for POP, where recombinant FAPα is incubated with potential inhibitors, and the subsequent enzymatic activity is measured using this compound. acs.org The relative decrease in fluorescence is used to quantify the inhibitory potency. acs.org It is important to note that since both FAPα and POP can cleave this compound, studies on FAPα inhibition in complex biological samples like plasma often require the use of a specific POP inhibitor to isolate the FAPα activity. uantwerpen.be

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

A key parameter derived from inhibitor evaluation studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This compound is a standard substrate for determining the IC50 values of inhibitors for both POP and FAPα. ub.eduacs.orgacs.orgmdpi.com To determine the IC50, a range of inhibitor concentrations are tested, and the resulting enzyme activities are plotted against the logarithm of the inhibitor concentration. acs.orgmdpi.com A sigmoidal curve is then fitted to the data to calculate the IC50 value. acs.orgmdpi.com For instance, the IC50 values for various fluorescent imaging compounds targeting FAPα have been determined using this compound, with concentrations of the inhibitors spanning from picomolar to micromolar ranges. acs.org Similarly, the IC50 values of cyclotides like psysol 2 and kalata B1 against human POP were determined to be 25 μM and 5.6 μM, respectively, using this fluorogenic substrate. ub.edu

Table 1: Example IC50 Values Determined Using this compound

| Enzyme | Inhibitor | IC50 Value |

| Human Prolyl Oligopeptidase (POP) | Psysol 2 | 25 μM ub.edu |

| Human Prolyl Oligopeptidase (POP) | Kalata B1 | 5.6 μM ub.edu |

| Murine Fibroblast Activation Protein-α (FAPα) | FTF Conjugates | pM to nM range acs.org |

| SARS-CoV-2 Papain-Like Protease (PLpro) | Compound 372 | 82 ± 34 μM mdpi.com |

Kinetic Analysis of Enzyme Inhibition Mechanisms

Beyond simply determining inhibitory potency, this compound is a valuable tool for elucidating the kinetic mechanisms by which inhibitors interact with their target proteases.

Characterization of Competitive Inhibition

In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. Kinetic studies using this compound can help characterize this type of inhibition. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. dcu.iedcu.ie In the case of competitive inhibition, the lines on the plot will intersect at the y-axis, indicating that the maximum velocity (Vmax) is unaffected, while the apparent Michaelis constant (Km) increases with inhibitor concentration. This type of analysis has been used to study the interaction of various synthetic peptides with a Z-Pro-prolinal-insensitive this compound-hydrolysing peptidase (ZIP), revealing different modes of inhibition, including competitive. dcu.iedcu.ie

Analysis of Slow-Binding Inhibition Kinetics

Table 2: Kinetic Parameters for Slow-Binding POP Inhibitors

| Inhibitor Functional Group (R) | Ki (nM) | kon (10^5 M⁻¹s⁻¹) | koff (10⁻⁴ s⁻¹) |

| CHO | 0.10 ± 0.01 | 2.43 ± 0.12 | 0.24 ± 0.01 |

| CN | 0.13 ± 0.01 | 12.0 ± 0.08 | 1.56 ± 0.02 |

| COCH₂OH | 0.11 ± 0.01 | 4.80 ± 0.15 | 0.52 ± 0.01 |

| H | 11.8 ± 1.1 | Not Determined | Not Determined |

Data adapted from a study on slow-binding inhibitors of prolyl oligopeptidase. nih.gov

Investigation of Tight Binding Inhibition Properties

This compound is instrumental in studying the kinetics of tight-binding inhibitors, which are characterized by very low dissociation constants (Kᵢ) and often exhibit time-dependent inhibition. The substrate itself follows standard Henri-Michaelis-Menten kinetics, with a reported Kₘ value of approximately 30 µM for prolyl oligopeptidase. nih.gov This predictable behavior provides a stable baseline against which the complex kinetics of potent inhibitors can be accurately measured.

In such studies, the enzyme is typically pre-incubated with the inhibitor for varying periods before the addition of this compound to initiate the reaction. For tight-binding inhibitors, the measured inhibition will increase over the pre-incubation time until a steady state is reached. This methodology allows for the determination of key kinetic constants. For example, the inhibition of prolyl oligopeptidase by the well-characterized inhibitor JTP-4819 was identified as competitive and tight-binding, with a Kᵢ value of 0.045 nM, using this compound as the substrate. nih.gov

Furthermore, this compound is used to analyze the kinetics of slow-binding inhibitors. By monitoring the progress of the reaction over time, researchers can determine both the association (kₒₙ) and dissociation (kₒff) rate constants. In one study, the recovery of enzyme activity was monitored after diluting an enzyme-inhibitor complex into a solution containing this compound, allowing for the direct measurement of the inhibitor's dissociation rate and residence time. nih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| JTP-4819 | Prolyl Oligopeptidase (POP) | Competitive, Tight-Binding | 0.045 ± 0.008 nM | nih.gov |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide (R=H) | Prolyl Oligopeptidase (POP) | Competitive | 11.8 nM | nih.gov |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide (R=CHO) | Prolyl Oligopeptidase (POP) | Slow-Binding | 0.13 nM | nih.gov |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide (R=CN) | Prolyl Oligopeptidase (POP) | Slow-Binding | 0.10 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies of Inhibitor Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of inhibitor candidates. This compound provides a robust and sensitive assay platform for these investigations. By keeping the substrate and enzyme concentrations constant, the inhibitory effects of a series of structurally analogous compounds can be compared directly by measuring their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

This approach has been used to explore how modifications to an inhibitor's core structure affect its interaction with target enzymes like FAP and PREP. For instance, SAR studies on N-blocked-boroPro inhibitors revealed that adding various N-terminal blocking groups to a Gly-boroPro scaffold increased potency against FAP but simultaneously reduced selectivity over PREP. nih.gov In another example, SAR studies focusing on the P1 site of a parent inhibitor scaffold demonstrated that the addition of specific functional groups (such as CHO, CN, or COCH₂OH) could increase inhibitory potency by several orders of magnitude. nih.gov The consistent and reproducible signal generated from the cleavage of this compound is crucial for discerning these subtle yet significant differences in inhibitor performance. researchgate.net

| Inhibitor Scaffold | Modification | Target Enzyme | Resulting Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Gly-boroPro | N-terminal free amine | FAP | IC₅₀ = 3.6 µM | nih.gov |

| Gly-boroPro | N-terminal Acetyl group | FAP | IC₅₀ = 0.6 µM | nih.gov |

| Gly-boroPro | N-terminal Boc group | FAP | IC₅₀ = 0.036 µM | nih.gov |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide | P1 site = H | POP | Kᵢ = 11.8 nM | nih.gov |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide | P1 site = CHO | POP | Kᵢ = 0.13 nM | nih.gov |

Comprehensive Selectivity Profiling of Peptidase Inhibitors

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target over other related enzymes to minimize off-target effects. Since this compound is a substrate for both FAP and PREP, it can be cleverly employed in selectivity profiling assays. amegroups.org A common strategy involves measuring the total enzymatic activity in a sample (such as plasma or cell lysate) that contains multiple peptidases using this compound. glpbio.comcuni.cz Subsequently, a highly specific inhibitor for one of the enzymes (e.g., a FAP-specific inhibitor) is added to the reaction. The remaining measured activity can then be attributed to the other enzyme (e.g., PREP), allowing for the specific activity of each to be determined. glpbio.com

This methodology is essential for evaluating the selectivity of new chemical entities. For example, to assess the selectivity of inhibitors for FAP over the closely related Dipeptidyl Peptidase IV (DPP-IV), separate assays are run. FAP activity might be measured using this compound, while DPP-IV activity is measured with a different substrate like Gly-Pro-AMC. nih.govdiabetesjournals.org By comparing the IC₅₀ values of an inhibitor against a panel of these enzymes, a selectivity profile can be established. An inhibitor designed for FAP, for instance, should have a much lower IC₅₀ value for FAP than for PREP or DPP-IV. Studies have identified inhibitors with over 900-fold selectivity for FAP over PREP and others with approximately 1000-fold selectivity for APCE/FAP over DPPIV using such profiling methods. nih.govnih.gov

| Inhibitor | FAP IC₅₀ | PREP IC₅₀ | DPP-IV IC₅₀ | Selectivity (PREP/FAP) | Reference |

|---|---|---|---|---|---|

| Gly-boroPro (Compound 1) | 3.6 ± 0.3 µM | >3.3 mM | 0.003 ± 0.0002 µM | >900-fold | nih.gov |

| Acetyl-Gly-boroPro (Compound 2) | 0.6 ± 0.1 µM | 0.9 ± 0.1 µM | >1 mM | 1.5-fold | nih.gov |

| Boc-Gly-boroPro (Compound 5) | 0.036 ± 0.004 µM | 0.07 ± 0.01 µM | >1 mM | 2-fold | nih.gov |

| Acetyl-Arg-peg-D-Ala-L-boroPro (Inhibitor 6) | Kᵢ(app) = 5.7 nM | Kᵢ(app) = 1.3 µM | Kᵢ(app) = 6.1 µM | ~228-fold | nih.gov |

Cellular and Tissue Based Research Utilizing Z Gly Pro Amc

Measurement of Peptidase Activity in Biological Samples

Z-Gly-Pro-AMC is widely employed to quantify the activity of specific proteases in a variety of biological samples. chemimpex.comnetascientific.com This substrate is particularly useful for assaying prolyl endopeptidases, such as prolyl oligopeptidase (POP) and fibroblast activation protein (FAP). glpbio.comcaymanchem.comontosight.aiaatbio.com The enzymatic cleavage of the Pro-AMC bond releases AMC, and the resulting increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm, is directly proportional to the enzyme's activity. medchemexpress.comglpbio.comnih.govnih.gov

Analysis in Plasma and Serum

Researchers have utilized this compound to measure peptidase activity in plasma and serum, which can be indicative of various physiological and pathological states. medchemexpress.comglpbio.comnih.gov For instance, a combined kinetic fluorometric assay has been developed and validated for the simultaneous measurement of FAP and prolyl oligopeptidase (PREP) activity in plasma. glpbio.comnih.gov This method is crucial as this compound can be cleaved by both FAP and PREP. nih.gov To distinguish between the two activities, specific inhibitors are used. The plasma sample is pre-incubated with a selective PREP inhibitor to measure FAP activity, or a specific FAP inhibitor to measure PREP activity. nih.gov

It's important to note that early studies measuring prolyl endopeptidase activity in human plasma and serum using this compound may not have solely represented POP activity, as it is now known that another prolyl endopeptidase, antiplasmin-cleaving enzyme (APCE), also circulates and can cleave this substrate. nih.govcapes.gov.br More recent studies have highlighted the non-specific nature of this compound for POP in plasma, with a significant portion of the activity attributable to APCE/FAP. nih.govcapes.gov.br

A typical protocol for measuring FAP activity in plasma involves diluting the plasma sample and incubating it with this compound. The reaction is then stopped, and the fluorescence is measured and compared to a standard curve of AMC to quantify the enzymatic activity. glpbio.com

Table 1: Representative Peptidase Activity in Human Plasma This table is for illustrative purposes and values can vary based on the specific assay conditions and patient population.

| Analyte | Substrate | Typical Activity Range (RFU/min/mL) | Reference |

|---|---|---|---|

| Fibroblast Activation Protein (FAP) | This compound (with PREP inhibitor) | Varies | nih.gov |

Quantification in Cell Lysates and Homogenates

This compound is a standard reagent for quantifying protease activity in cell lysates and homogenates, providing insights into cellular processes and the mechanisms of disease. nih.govnih.govbas.bg For example, research on human breast cancer cells (MDA-MB-231) involved measuring post-proline cleaving enzyme activity in cell homogenates using this compound. bas.bg In these experiments, the initial rate of the reaction, determined by the increase in fluorescence over time, was used to calculate the enzyme activity. bas.bg

Similarly, studies on the central nervous system have used this compound to measure prolyl endopeptidase (Prep) activity in tissue lysates from mice. nih.gov By comparing the residual Prep activity in lysates from animals treated with an inhibitor to those from vehicle-treated animals, researchers can assess the in vivo efficacy of the inhibitor. nih.gov

In research on the parasite Schistosoma mansoni, this compound was used to measure prolyl oligopeptidase (POP) activity in protein extracts from various developmental stages of the parasite. nih.gov The specificity of the assay was confirmed by demonstrating the sensitivity of the measured activity to a selective POP inhibitor. nih.gov

Detection in Tissue Extracts

The application of this compound extends to the detection of peptidase activity in tissue extracts, which is crucial for understanding the role of these enzymes in tissue remodeling, disease progression, and drug metabolism. bas.bgpnas.org For instance, the inhibitory effects of various plant extracts on post-proline cleaving enzyme activity were studied in human breast cancer cell line homogenates using this compound. bas.bg

In studies investigating the substrate specificity of fibroblast activation protein alpha (FAPα), this compound was used to measure the endopeptidase activity of the purified enzyme. researchgate.net Furthermore, in the development of FAP-targeted radiopharmaceuticals, the enzymatic activity of human and murine FAP on this compound was measured in vitro to determine the inhibitory potency of new compounds. pnas.orgaacrjournals.org

In Vivo and Ex Vivo Investigations of Enzyme Function

Beyond in vitro assays, this compound and its analogs are instrumental in studying enzyme function in more complex biological systems, including whole organisms and excised tissues.

Monitoring Protease Activity in Animal Models

This compound is utilized to assess the in vivo activity of proteases in animal models of disease. For example, in mice treated with a prolyl endopeptidase (Prep) inhibitor, the extent of enzyme inhibition in the nervous system was determined by measuring the residual Prep activity in spinal cord lysates using this compound as the substrate. nih.gov This approach allows researchers to confirm that a systemically administered inhibitor can reach its target tissue and exert its intended pharmacological effect. nih.gov

In the preclinical evaluation of FAP-targeted radiopharmaceuticals, the binding affinity and inhibitory potential of novel compounds against both human and mouse FAP were assessed using this compound in enzymatic assays. pnas.orgsnmjournals.org These in vitro characterizations are a critical step before moving into in vivo imaging and therapy studies in tumor-bearing mice. pnas.orgsnmjournals.org

Table 2: Example of In Vivo Enzyme Inhibition Study

| Animal Model | Tissue | Target Enzyme | Substrate | Outcome Measured | Reference |

|---|---|---|---|---|---|

| Mouse | Spinal Cord | Prolyl Endopeptidase (Prep) | This compound | Residual enzyme activity post-inhibitor treatment | nih.gov |

Studies on Cellular Uptake and Compound Distribution in Biological Systems

While this compound itself is primarily a substrate for measuring extracellular or lysate-based enzyme activity, its derivatives and related compounds are used to study cellular uptake and distribution. For instance, in the development of FAP-targeted therapies, radiolabeled ligands based on FAP inhibitors are created. The initial characterization of these inhibitors often involves competitive assays with this compound to determine their binding affinity for FAP. pnas.orgsnmjournals.org

Following this, the cellular uptake of these radiolabeled ligands is evaluated in FAP-expressing cells. aacrjournals.orgsnmjournals.orgsnmjournals.org For example, the uptake of a lutetium-177-labeled FAP ligand was assessed in HEK-mFAP cells. snmjournals.org Such studies are crucial for understanding how these therapeutic or diagnostic agents are internalized by target cells.

Furthermore, biodistribution studies in animal models track the accumulation of these radiolabeled compounds in tumors and other organs over time. pnas.orgsnmjournals.org These investigations, which are foundational to the development of targeted radiopharmaceuticals, are indirectly linked to this compound through the initial selection and characterization of the FAP-targeting molecules.

Fluorescent Imaging and Visualization of Protease Activity

The core utility of this compound in cellular and tissue research lies in its ability to enable the visualization and quantification of protease activity through fluorescence. The enzymatic reaction yields a product whose fluorescence intensity is directly proportional to the rate of substrate cleavage, allowing for both endpoint and kinetic measurements. scbt.com This characteristic is leveraged in various research settings to study the role of specific proteases in complex biological environments, from cell cultures to tissue samples. researchgate.netresearchgate.net

Applications in Live Cell Imaging

Live-cell imaging using fluorogenic substrates like this compound allows for the investigation of protease activity within the context of intact, living cells, providing crucial spatial and temporal information that is lost in assays using cell lysates. researchgate.netthermofisher.com This technique helps to pinpoint the location of active proteases on the cell surface or within specific subcellular compartments.

While this compound is widely used in plate-based assays, its application in direct fluorescence microscopy of live cells is also a key methodology. For instance, in cancer research, understanding the activity of FAP on the surface of cancer-associated fibroblasts (CAFs) is critical. frontiersin.orgresearchgate.net Researchers have utilized this compound to confirm the enzymatic activity of FAP in cellular models of non-small cell lung cancer (NSCLC). frontiersin.org In such experiments, FAP-expressing CAFs are incubated with this compound, and the resulting increase in fluorescence on or near the cell surface is captured using fluorescence microscopy. This can be used to validate the presence of active FAP before testing novel FAP-targeted imaging agents or inhibitors. frontiersin.orgresearchgate.net The signal can be abrogated by co-incubation with specific FAP inhibitors, confirming the specificity of the cleavage. researchgate.net

Below is a table detailing a representative experimental setup for visualizing FAP activity in live cancer-associated fibroblasts using this compound.

| Parameter | Description | Example Value/Condition | Citation |

|---|---|---|---|

| Cell Type | FAP-positive cancer-associated fibroblasts (CAFs) isolated from patient tumor tissue. | NSCLC-derived CAFs | frontiersin.orgresearchgate.net |

| Culture Conditions | Cells are cultured on glass-bottom dishes suitable for microscopy. | RPMI media with standard supplements. | frontiersin.org |

| Substrate | This compound, typically dissolved in DMSO to make a stock solution and then diluted in assay buffer. | 5-100 µM final concentration | rndsystems.combiolegend.comresearchgate.net |

| Inhibitor Control | A specific FAP inhibitor to confirm that the observed fluorescence is due to FAP activity. | Talabostat | researchgate.net |

| Imaging | Live-cell fluorescence microscopy platform. | Confocal or widefield fluorescence microscope | researchgate.net |

| Detection Settings | Filters or monochromators set for AMC fluorescence. | Excitation: ~380 nm, Emission: ~460 nm | glpbio.comrndsystems.combiolegend.com |

| Procedure | Cells are washed, incubated with the substrate solution, and imaged over time to detect fluorescent signal development. | Incubation at 37°C, imaging at multiple time points. | researchgate.net |

Real-Time Monitoring of Proteolytic Processes

A significant advantage of fluorogenic substrates like this compound is their suitability for the real-time monitoring of enzyme activity. scbt.com As the protease cleaves the substrate, the continuous release of AMC results in a progressive increase in fluorescence, which can be tracked over time using a fluorometer or a microscope. This kinetic data is invaluable for understanding enzyme behavior, determining the efficacy of inhibitors, and characterizing the proteolytic landscape of biological samples.

This approach is frequently employed in a high-throughput format using microplate readers. For example, researchers investigating potential FAP inhibitors measure the rate of this compound cleavage by recombinant FAP enzyme in the presence of varying concentrations of a test compound. rndsystems.combiolegend.com The velocity of the reaction (measured as relative fluorescence units per minute) is used to calculate key kinetic parameters such as the inhibitor's half-maximal inhibitory concentration (IC50). researchgate.net

Similarly, culture supernatants from complex cellular models, such as 3D co-cultures, can be assayed in real-time. In a study involving co-cultures of liver spheroids and parasites, a related substrate, Z-Gly-Pro-Arg-AMC, was used to measure protease activity in the culture medium over several weeks, providing insights into host-parasite interactions over time. nih.govtandfonline.com This highlights how real-time monitoring can be applied to track changes in extracellular protease activity in response to specific biological events or stimuli.

The table below summarizes research findings on the kinetic parameters for the cleavage of this compound by FAP, demonstrating its use in quantitative, real-time analysis.

| Enzyme | Substrate | Parameter | Reported Value | Research Context | Citation |

|---|---|---|---|---|---|

| Recombinant Human FAP | This compound | Specific Activity | >1800 pmol/min/µg | Enzyme characterization and quality control for assay development. | rndsystems.com |

| Recombinant Human FAP | This compound | Specific Activity | >4700 pmol/min/µg | Biochemical activity assay of a commercially available recombinant FAP. | biolegend.com |

| FAP on Cancer-Associated Fibroblasts (CAFs) | Novel FAP-targeted probe (FAP3) | KM | 2.168 µM | Enzyme kinetics on live cells to characterize a new imaging probe. This compound was used as a control substrate. | frontiersin.orgresearchgate.net |

| FAP on Cancer-Associated Fibroblasts (CAFs) | Novel FAP-targeted probe (FAP3) | Vmax | 109.5 RFU/min | Enzyme kinetics on live cells to characterize a new imaging probe. This compound was used as a control substrate. | frontiersin.orgresearchgate.net |

Therapeutic and Diagnostic Implications of Z Gly Pro Amc Research

Contribution to Drug Discovery and Development Initiatives

The use of Z-Gly-Pro-AMC is integral to multiple stages of the drug discovery pipeline, from identifying new drug targets to developing and testing new therapeutic agents. chemimpex.comnetascientific.com

This compound serves as a substrate for several proline-specific serine proteases, most notably Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP), and Fibroblast Activation Protein α (FAP). uantwerpen.benih.govamegroups.org These enzymes are involved in a wide array of physiological and pathological processes, and their dysregulation has been linked to numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. nih.govacs.org

The ability to measure the activity of these enzymes in various tissues and biological fluids using this compound has been crucial in identifying them as promising therapeutic targets. ontosight.ainih.gov For instance, FAP is highly expressed on stromal fibroblasts in many epithelial cancers but is largely absent in normal adult tissues, making it an attractive target for cancer therapy. nih.govamegroups.orgsemanticscholar.org Similarly, altered levels of POP activity have been observed in neurodegenerative and psychiatric disorders, suggesting its potential as a target for these conditions. nih.govacs.org

A significant finding in this area is that this compound is not entirely specific to one enzyme. It is now known to be cleaved by both FAP and POP, which have very similar substrate specificities. nih.govsemanticscholar.org This has complicated the interpretation of earlier studies that attributed all this compound-cleaving activity to POP. However, this very challenge has spurred the development of more specific assays, often using selective inhibitors to differentiate between FAP and POP activity, thereby refining their roles as distinct therapeutic targets. uantwerpen.benih.gov For example, a combined kinetic assay uses specific inhibitors like KYP-2047 for PREP and UAMC-1110 for FAP to selectively measure the activity of each enzyme from the total this compound conversion rate in plasma. uantwerpen.be

Table 1: Key Peptidase Targets Studied with this compound

| Enzyme | Common Abbreviation(s) | Associated Disease Areas | Key Finding from this compound Assays |

| Prolyl Oligopeptidase | POP, PREP | Neurodegenerative diseases, psychiatric conditions, inflammation. uantwerpen.benih.gov | Altered activity levels detected in patient samples, implicating it in disease pathogenesis. nih.govuef.fi |

| Fibroblast Activation Protein α | FAP, Seprase | Cancer, inflammation, fibrosis. nih.govsemanticscholar.org | Overexpressed in tumor microenvironments, making it a target for cancer diagnostics and therapy. amegroups.orgsemanticscholar.org |

| Dipeptidyl Peptidase IV | DPP-IV, DPP4 | Diabetes, immune regulation. medchemexpress.combiosynth.com | Used to screen for inhibitors, although this compound is less specific for DPP-IV compared to other substrates. medchemexpress.com |

| Oligopeptidase B | OpdB | Parasitic diseases (e.g., Trypanosomiasis). researchgate.net | Used to measure peptidase activity in parasite lysates, helping to identify potential virulence factors. researchgate.netcambridge.org |

This table is generated based on data from multiple sources. uantwerpen.benih.govamegroups.orgsemanticscholar.orguef.fimedchemexpress.combiosynth.comresearchgate.netcambridge.org

This compound is a cornerstone substrate in high-throughput screening (HTS) campaigns designed to identify molecules that can modulate peptidase activity. netascientific.comub.edu By measuring the rate of AMC fluorescence in the presence of test compounds, researchers can efficiently determine the inhibitory or enhancing effects of thousands of potential drug candidates on enzymes like POP and FAP. ub.edugoogle.is

Numerous studies have employed this compound to screen for and characterize inhibitors. For example, in the search for new POP inhibitors, this substrate was used to determine the inhibitory potency (IC50 values) of natural products like the cyclotide Psysol 2 and various synthetic peptidomimetics. acs.orgub.edu These screenings are the first step in identifying lead compounds that can be optimized for greater potency and selectivity. nih.gov The kinetic data obtained from these assays, such as association and dissociation rate constants, provide crucial insights into the mechanism of inhibition, which is vital for rational drug design. researchgate.netnih.gov

Table 2: Examples of Peptidase Inhibitors Screened Using this compound

| Inhibitor | Target Enzyme | Assay Finding | Reference |

| KYP-2047 | PREP | Used to create a selective assay to discriminate PREP activity from FAP activity. uantwerpen.be | uantwerpen.be |

| UAMC-1110 | FAP | Used in combination with KYP-2047 to differentiate FAP and PREP activity in plasma. uantwerpen.be | uantwerpen.be |

| Psysol 2 | POP | A natural cyclotide that inhibited POP activity, identified through a screening assay using this compound. acs.orgub.edu | acs.orgub.edu |

| JTP-4819 | POP | A potent POP inhibitor whose kinetics were studied using this compound. nih.gov | nih.gov |

| OncoFAP ligands | FAP | High-affinity ligands for FAP were characterized by measuring the inhibition of this compound cleavage. pnas.org | pnas.org |

This table presents a selection of inhibitors and their characterization using this compound-based assays. uantwerpen.beacs.orgub.edunih.govpnas.org

Following the identification and initial characterization of promising inhibitors, this compound continues to play a role in their preclinical development. During this phase, the substrate is used to assess the potency and selectivity of optimized drug candidates in more complex biological samples, such as cell lysates, tissue homogenates, and body fluids. snmjournals.orgnih.gov

A notable application is in the development of FAP-targeted radiotheranostics, which are compounds designed for both cancer imaging and therapy. snmjournals.orgsnmjournals.org In the preclinical evaluation of these agents, this compound-based fluorometric assays were used to determine the half-maximal inhibitory concentration (IC50) of the new compounds against FAP, as well as their selectivity over related enzymes like PREP and DPP4. snmjournals.orgsnmjournals.org These assays confirmed that the novel agents potently and selectively inhibited FAP, a critical step before advancing to in vivo models and eventually clinical trials. pnas.orgsnmjournals.org Similarly, preclinical studies of POP inhibitors as potential treatments for cognitive disorders have relied on this compound to measure enzyme inhibition in brain tissue. uef.fi

Screening for Peptidase Modulators and Drug Candidates

Role in Understanding Disease Pathogenesis

By enabling the measurement of peptidase activity, this compound has been instrumental in elucidating the roles of these enzymes in the onset and progression of various diseases. chemimpex.comontosight.ai

Post-proline cleaving peptidases, particularly POP, are believed to play a significant role in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. researchgate.netnih.govacs.org POP is highly expressed in the brain and can cleave many neuroactive peptides. nih.gov Its inhibitors have demonstrated neuroprotective and cognition-enhancing properties in experimental models. researchgate.net

Research using this compound to assay POP activity has shown that its levels may be altered in these conditions. nih.gov While some studies have reported conflicting results regarding whether POP activity increases or decreases, the use of this substrate has undeniably highlighted the enzyme's involvement. nih.gov For instance, POP has been linked to the aggregation of α-synuclein, a key pathological feature of Parkinson's disease. acs.orguef.fi The development of POP inhibitors, screened and characterized with this compound, has provided chemical tools to probe the enzyme's function in disease models, contributing to a deeper understanding of its pathogenic mechanisms. acs.org However, the realization that FAP also cleaves this compound and some neuroactive peptides has added a layer of complexity, suggesting that the interplay between these two enzymes in the brain warrants further investigation. nih.gov

The involvement of POP extends to psychiatric disorders, including depression and schizophrenia. acs.orgub.edu Early reports associated altered plasma POP activity with these conditions. uef.fi this compound has been the primary substrate used in studies aiming to confirm these associations and understand the underlying mechanisms. acs.orgub.edu

POP is considered a therapeutic target for the cognitive deficits that are often a core feature of schizophrenia. acs.orgub.edu By using this compound-based assays to screen for POP inhibitors, researchers are actively seeking compounds that could potentially alleviate these symptoms. ub.edu While the precise role of POP in psychiatric disorders is still being unraveled, the ability to measure its activity with substrates like this compound is a critical component of this ongoing research effort. nih.govresearchgate.net

Analysis of Metabolic Dysregulation

The fluorogenic substrate this compound serves as a critical tool in the investigation of metabolic dysregulation by enabling the sensitive measurement of specific prolyl-peptidase activities. These enzymes, including prolyl oligopeptidase (PREP) and dipeptidyl peptidase IV (DPP-IV), are implicated in various metabolic pathways and their dysregulation is associated with conditions like diabetes and metabolic syndrome. biosynth.comaatbio.comnih.gov

Research has utilized this compound to quantify the activity of these enzymes in various biological samples. For instance, while the substrate H-Gly-Pro-AMC is more commonly used for DPP-IV, this compound is a known substrate for PREP, an enzyme also linked to metabolic functions. nih.govamegroups.org Studies have shown that PREP activity, measurable with this compound, is altered in conditions of metabolic stress. amegroups.org For example, in mouse models, PREP activity in lung homogenates was found to be elevated following exposure to cigarette smoke, a factor associated with metabolic disturbances. amegroups.orgphysiology.org

The utility of this compound extends to differentiating between the activities of enzymes with overlapping substrate specificities, such as Fibroblast Activation Protein (FAP) and PREP, which is crucial for understanding their distinct roles in metabolic diseases. By using specific inhibitors in conjunction with this compound, researchers can isolate the activity of each enzyme and gain clearer insights into their contributions to metabolic health and disease. nih.gov This approach is vital as DPP-IV, a related enzyme, is a major therapeutic target for type 2 diabetes, and understanding the roles of similar peptidases is of great interest. aatbio.comnih.gov

Elucidation of Roles in Cancer Progression and the Tumor Microenvironment

This compound is an invaluable substrate for elucidating the enzymatic activities that drive cancer progression, particularly within the tumor microenvironment (TME). researchgate.netdtic.mil The TME, which includes cancer-associated fibroblasts (CAFs), extracellular matrix, and microvessels, is critical for tumor growth and metastasis. rsc.orgnih.gov A key enzyme expressed on CAFs in over 90% of epithelial-derived cancers is Fibroblast Activation Protein (FAP). nih.gov FAP possesses prolyl-specific serine proteinase activity and is a prime target for cancer diagnosis and therapy due to its limited expression in healthy adult tissues. rsc.orgjci.org

The enzymatic activity of FAP is readily measured using this compound. biolegend.com Cleavage of this substrate by FAP releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC), allowing for quantification of FAP activity. medchemexpress.comaatbio.com Studies have demonstrated that FAP promotes tumor progression through its enzymatic functions, which include remodeling the extracellular matrix and indirectly fostering tumor cell proliferation, stromagenesis, and vascularization. jci.org Inhibition of FAP's enzymatic activity has been shown to suppress tumor growth in mouse models. nih.govjci.org

However, a significant challenge in this research area is the overlapping substrate specificity of FAP and prolyl oligopeptidase (PREP, also known as POP), as both enzymes can cleave this compound. nih.gov This makes it difficult to attribute the observed proteolytic activity solely to FAP without the use of specific inhibitors. nih.gov Researchers have developed combined kinetic assays using specific FAP and PREP inhibitors to distinguish between their respective activities in biological samples like plasma. nih.gov This methodology is crucial for accurately assessing the individual contribution of each enzyme to cancer progression. nih.gov

| Enzyme | Research Context | Key Finding | Reference |

|---|---|---|---|

| Fibroblast Activation Protein (FAP) | Tumor Growth in Mice | Inhibition of FAP enzymatic activity, measured via this compound, led to a 54% decrease in tumors and suppressed tumor growth. | jci.org |

| FAP and Prolyl Oligopeptidase (PREP) | Tumor Expansion Analysis | The overlapping activity of FAP and PREP on this compound makes it difficult to decipher the individual contribution of each enzyme to tumor growth without specific inhibitors. | nih.gov |

| FAP | Cancer-Associated Fibroblasts (CAFs) | FAP is a transmembrane protease specifically expressed by activated fibroblasts in the tumor stroma, making it a highly promising target. | rsc.org |

| FAP and PREP | Inhibitor Selectivity | A synthesized FAP inhibitor showed high selectivity over PREP and DPP IV when tested using this compound and H-Gly-Pro-AMC as substrates. | rsc.org |

Contribution to Research on Inflammation and Immune Response

The substrate this compound has significantly contributed to understanding the roles of proline-specific peptidases in inflammation and immune responses. amegroups.org Enzymes such as FAP, PREP, and DPP-IV, which are capable of hydrolyzing this compound or similar substrates, are deeply entangled in the immune system. aatbio.comamegroups.org Their activities can modulate signaling pathways, immune cell activation, and the inflammatory cascade. aatbio.comnih.gov

Research using this compound has demonstrated altered peptidase activity in inflammatory conditions. For example, in a mouse model of cigarette smoke-induced lung emphysema, an inflammatory lung disease, the activity of PREP in lung homogenates was significantly higher in smoke-exposed mice. amegroups.orgphysiology.org This increase was attributed to the influx of inflammatory cells like macrophages and neutrophils, which are known to express high levels of PREP. amegroups.org